molecular formula C8H11NOS B13261034 2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal

2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal

Cat. No.: B13261034
M. Wt: 169.25 g/mol
InChI Key: PFTOJTMMJQUHOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-bromoacetone with thiourea to form 2-amino-4,5-dimethylthiazole, which is then subjected to further reactions to introduce the propanal group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2,2-dimethyl-3-(1,3-thiazol-4-yl)propanal

InChI

InChI=1S/C8H11NOS/c1-8(2,5-10)3-7-4-11-6-9-7/h4-6H,3H2,1-2H3

InChI Key

PFTOJTMMJQUHOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC=N1)C=O

Origin of Product

United States

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